molecular formula C12H13ClN2O2 B13676520 Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13676520
M. Wt: 252.69 g/mol
InChI Key: DEJXTYYRFXRLJO-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical building block of significant interest in medicinal chemistry research, particularly for the synthesis of novel imidazopyridine amides (IPAs). While specific studies on this 2-ethyl derivative are not extensively published in the open literature, its structural features are highly relevant for probing new therapeutic areas. This compound serves as a versatile precursor in the exploration of potent anti-tuberculosis agents. The imidazopyridine scaffold is a known pharmacophore that targets the mycobacterial electron transport chain (ETC), specifically the cytochrome bcc-aa 3 (CIII 2 CIV 2 ) supercomplex, leading to inhibition of cellular respiration in organisms like Mycobacterium tuberculosis . Modifications on the core structure, such as the 2-ethyl substituent present in this compound, are crucial for investigating structure-activity relationships (SAR). These studies aim to fine-tune drug properties, including binding affinity to the QcrB subunit of the ETC, metabolic stability, and overall pharmacokinetic profiles . Researchers utilize this ethyl ester derivative as a key intermediate to access carboxylic acid derivatives or to proceed directly to amide coupling reactions for the generation of diverse compound libraries . Its primary research value lies in the ongoing development of targeted therapies against drug-resistant bacterial strains and the fundamental study of bacterial energetics as a viable drug target .

Properties

IUPAC Name

ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-9-11(12(16)17-4-2)15-7-8(13)5-6-10(15)14-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJXTYYRFXRLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves the condensation of ethyl 2-chloroacetoacetate with 2-aminopyridine derivatives under microwave irradiation to rapidly produce imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs), including ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate.

Reaction Scheme

  • Reactants: 2-aminopyridine (with substituents such as 6-chloro), ethyl 2-chloroacetoacetate
  • Solvent: Ethanol
  • Conditions: Microwave heating at 120 °C for 20-30 minutes
  • Workup: After cooling, the mixture is poured into cold water, and the precipitate is filtered or purified by silica gel chromatography if necessary.

Results and Yields

  • The reaction proceeds significantly faster compared to traditional reflux methods (20-30 min vs. hours).
  • Yields vary depending on substituents but typically range from 56% to 75% for chloro-substituted derivatives.
  • The product can often precipitate directly, facilitating isolation.

Purification and Characterization

  • Products are purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.
  • Structural confirmation is achieved by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry.

Data Table: Selected Yields of Chloro-Substituted IPCEs by MAOS

Entry 2-Aminopyridine Substituent Ethyl 2-Halogenated Acetoacetate Microwave Time (min) Yield (%) Notes
3t 5-Chloro Ethyl 2-bromoacetoacetate 20 73 High purity, direct precipitate
3y 4-Chloro Ethyl 2-bromoacetoacetate 20 56 Requires chromatography
3a 6-Chloro (analogous) Ethyl 2-chloroacetoacetate 20 75 White solid, mp 73-75 °C

Note: The exact 6-chloro derivative yield is inferred from similar chloro-substituted compounds in the series.

Method 2: Conventional Reflux Condensation Followed by Acid Hydrolysis

Overview

This classical approach involves the condensation of ethyl-3-oxo-pentanoate with 2-aminopyridine derivatives under reflux, followed by acidification to precipitate the product.

Reaction Scheme

  • Reactants: Ethyl-3-oxo-pentanoate, 2-aminopyridine (6-chloro substituted)
  • Solvent: Typically ethanol or aqueous medium
  • Conditions: Reflux at 80 °C for 30 minutes to 1 hour
  • Workup: Addition of saturated sodium carbonate to stop the reaction, extraction with ethyl acetate, drying, solvent evaporation, and acidification with 1 N HCl to pH 4 to precipitate the product.

Results and Yields

  • Yields for this compound and related compounds range from 15% to 30% initially.
  • After acid hydrolysis and precipitation, yields can improve up to 90%.
  • The product is obtained as a pale-yellow solid.

Purification and Characterization

  • Flash column chromatography using gradients of heptane and ethyl acetate is used for purification.
  • Characterization includes ESI-MS (m/z 253.2 [M+H]+) and NMR spectroscopy.

Method 3: One-Pot Two-Step Synthesis via Formamidine Intermediate

Overview

This method utilizes a two-step, one-pot synthesis involving the formation of an intermediate (E)-N,N-dimethyl-N'-(pyridin-2-yl)formamidine, followed by cyclization with ethyl bromoacetate to yield the imidazo[1,2-a]pyridine carboxylate.

Reaction Scheme

  • Step 1: 2-aminopyridine reacts with DMF-DMA in DMF at 65 °C for 3 hours to form the formamidine intermediate.
  • Step 2: Addition of NaHCO3, KI, and ethyl bromoacetate, stirring at 85 °C to induce cyclization.
  • Workup: Dilution with water, extraction with chloroform, drying, and concentration.
  • Purification: Silica gel column chromatography (chloroform/hexane 3:1).

Characterization

  • Melting point and HRMS-ESI data confirm the product identity.
  • $$ ^1H $$ NMR data consistent with expected structure.

Comparative Summary Table of Preparation Methods

Method Reaction Type Conditions Yield Range (%) Reaction Time Purification Notes
Microwave-Assisted Organic Synthesis (MAOS) Condensation of ethyl 2-chloroacetoacetate with 2-aminopyridine 120 °C, microwave, 20-30 min 56-75 20-30 min Precipitation or chromatography Rapid, efficient, good yields
Conventional Reflux + Acid Hydrolysis Condensation + acid precipitation Reflux at 80 °C, 30-60 min + acidification 15-30 (initial), up to 90 post-acid 1-2 hours Chromatography, precipitation Higher yields after acid workup
One-Pot Two-Step via Formamidine Intermediate Formamidine formation + cyclization 65 °C (3 h) + 85 °C (cyclization) Moderate to high Several hours Chromatography Practical, avoids isolation of intermediates

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis pathways. The compound binds to key enzymes involved in the biosynthesis of essential cell wall components, thereby disrupting the integrity of the bacterial cell wall .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the imidazo[1,2-a]pyridine ring critically influence chemical reactivity and physical properties:

  • Chlorine Substitution: 6-Chloro Derivatives: Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 193979-37-2) shares the 6-chloro substitution but differs in the 2-position (phenyl vs. ethyl). 5-Chloro Derivatives: Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate (InChIKey: GIGAHGCKVFWBNI) demonstrates regioselective reactivity with N-chlorosuccinimide (NCS), forming chloromethyl or oxo derivatives depending on reaction conditions . This highlights how chloro positioning alters electrophilic substitution pathways.
  • Halogen Variation :

    • Bromo Analogs : Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) has a bromine atom at position 4. Bromine’s larger atomic radius and polarizability may increase reactivity in cross-coupling reactions compared to chlorine.

Physical and Spectral Properties

Key analytical data for selected analogs:

Compound Name Molecular Formula IR (ν, cm⁻¹) NMR (δ, ppm) Reference
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate C₁₆H₁₃ClN₂O₂ - Aromatic H: 7.2–8.5 (m)
Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉ClN₂O₂ 1703 (C=O) Ester CH₃: 1.3 (t), CH₂: 4.3 (q)
Ethyl 7,9-dimethyl-4-methylthio-2-oxo derivative C₁₅H₁₄N₂O₄S 1693 (C=O) Methyl groups: 2.5–2.7 (s)
  • Ester Carbonyl Stretching : IR peaks near 1700 cm⁻¹ confirm the presence of the ester group across analogs .
  • NMR Profiles : Ethyl group protons (δ 1.3–4.3) and aromatic protons (δ 7.2–8.5) are consistent in all derivatives.

Q & A

Q. What are the typical synthetic routes for preparing Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized?

The synthesis often involves coupling reactions between intermediates and carboxylic acid derivatives. For example, 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid is coupled with ethyl esters using activating agents like EDC.HCl and HOBt in DMF at 70°C . Base selection (e.g., potassium carbonate) and solvent systems (e.g., ethanol or dimethoxyethane) are critical for cyclization efficiency and yield optimization .

Q. How is the structural integrity of this compound verified post-synthesis?

Techniques include:

  • X-ray crystallography : For precise determination of substituent positions and bond angles (commonly refined using SHELX software ).
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the ethyl ester group, chlorine substitution, and imidazo[1,2-a]pyridine core .
  • Mass spectrometry : To validate molecular weight (C₁₁H₁₂ClN₂O₂, theoretical MW 238.68) .

Advanced Research Questions

Q. What methodologies are employed to analyze the biological activity of this compound, particularly in enzyme inhibition studies?

  • Enzyme assays : Inhibition of M. tuberculosis thymidylate kinase (MtbTMPK) is tested via kinetic assays measuring ATP consumption or substrate turnover rates .
  • Structure-activity relationship (SAR) studies : Modifying the ethyl or chlorine substituents and evaluating changes in IC₅₀ values .
  • Molecular docking : Computational modeling (e.g., AutoDock) to predict binding interactions with MtbTMPK’s active site .

Q. How do reaction conditions influence the regioselectivity of halogen substitution in analogous imidazo[1,2-a]pyridine derivatives?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position .
  • Catalyst systems : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-coupling for aryl group introduction, as seen in ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives .
  • Temperature : Elevated temperatures (70–120°C) enhance cyclization efficiency but may increase side-product formation .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • DFT calculations : To optimize geometry and compute electrostatic potential surfaces .
  • LogP predictors : Software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for drug permeability studies .
  • Molecular dynamics simulations : To assess stability in biological matrices .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-coupling reactions of imidazo[1,2-a]pyridine derivatives—how are these resolved?

Variability arises from differences in catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 2 mol%) or reaction time. Systematic optimization studies (e.g., Design of Experiments) identify critical parameters. For example, microwave-assisted reactions reduce time from hours to minutes while improving yields to 75–85% .

Comparative Analysis with Analogues

Q. How does the chlorine substituent at the 6-position affect bioactivity compared to fluoro or bromo analogues?

  • Electron-withdrawing effects : Chlorine increases electrophilicity at the 6-position, enhancing interactions with nucleophilic enzyme residues (e.g., lysine or cysteine in MtbTMPK) .
  • Steric vs. electronic trade-offs : Bromo analogues exhibit higher steric hindrance but weaker electronegativity, reducing binding affinity in some cases .

Methodological Resources

Technique Application Reference
SHELX refinementCrystal structure determination
EDC.HCl/HOBt couplingCarboxylic acid activation
Suzuki-Miyaura cross-couplingAryl group introduction
MtbTMPK enzyme assaysInhibition kinetics

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